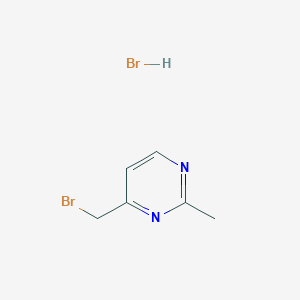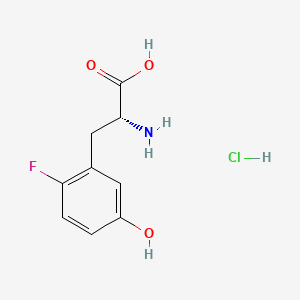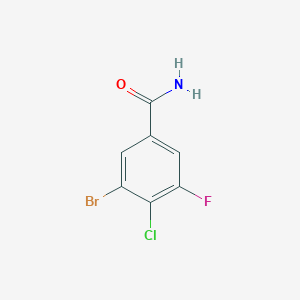
3-Bromo-4-chloro-5-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-5-fluorobenzamide is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a benzamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-fluorobenzamide typically involves halogenation reactions on benzamide. One common method is the stepwise halogenation of benzamide using bromine, chlorine, and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure the selective introduction of halogens at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to achieve large-scale synthesis. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry can offer better control over reaction parameters and improved safety profiles.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-chloro-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms on the benzamide ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Alkyl or aryl derivatives
Aplicaciones Científicas De Investigación
3-Bromo-4-chloro-5-fluorobenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Bromo-4-chloro-5-fluorobenzamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparación Con Compuestos Similares
3-Bromo-4-chloro-5-fluorobenzamide is unique due to its combination of halogen atoms on the benzamide ring. Similar compounds include:
4-Bromo-3-chloro-5-fluorobenzamide
3-Bromo-4-fluoro-5-chlorobenzamide
3-Chloro-4-bromo-5-fluorobenzamide
These compounds differ in the position of the halogen atoms, which can affect their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H4BrClFNO |
|---|---|
Peso molecular |
252.47 g/mol |
Nombre IUPAC |
3-bromo-4-chloro-5-fluorobenzamide |
InChI |
InChI=1S/C7H4BrClFNO/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H2,11,12) |
Clave InChI |
FJWMDOCBOJDAFI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)Cl)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


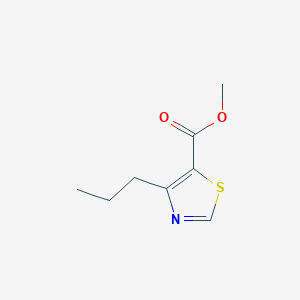
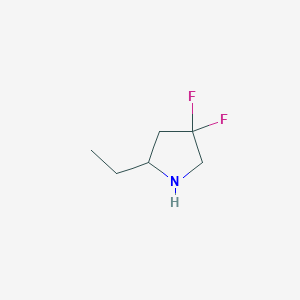

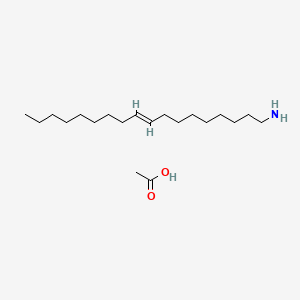

![4-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B15329791.png)
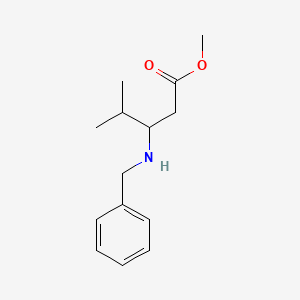
![(R)-[1-Boc-2-(cyclopropylmethyl)-2-pyrrolidinyl]methanamine](/img/structure/B15329798.png)
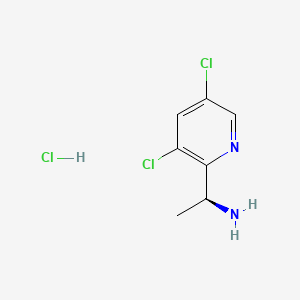

![2-({[5-(Acetylamino)-2-methoxyphenyl]sulfonyl}amino)-3-phenylpropanoic acid](/img/structure/B15329821.png)

